molecular formula C8H10FN3O3S B123318 Emtricitabine CAS No. 145213-48-5

Emtricitabine

Cat. No. B123318
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) that has been widely used for the treatment of human immunodeficiency virus (HIV) infection. It was first approved by the US Food and Drug Administration (FDA) in 2003 and has since then been used in combination with other antiretroviral drugs to suppress HIV replication in infected individuals. Emtricitabine is also used for the prevention of HIV infection in high-risk individuals.

Scientific Research Applications

Emtricitabine's Role in HIV and Hepatitis B Treatment

Emtricitabine, a key component in the treatment of HIV and Hepatitis B, is classified as a nucleoside reverse transcriptase inhibitor (NRTI). It plays a critical role in slowing down the progression of HIV infection and protecting the immune system from damage, thus reducing the risk of developing AIDS-related diseases. Moreover, Emtricitabine is instrumental in the treatment of Hepatitis B virus infections (Al-Majed et al., 2020).

Emtricitabine in Combination Therapies

Studies have explored the use of Emtricitabine in combination with other antiretroviral drugs. For example, a combination of Emtricitabine, Tenofovir, and Rilpivirine as a single-tablet regimen has been widely used in treatment-experienced HIV-1-infected patients, indicating its effectiveness and versatility in combination therapies (Gantner et al., 2015).

Drug Transport and Interaction Studies

Emtricitabine's interaction with various drug transporters has been a subject of research, providing insights into its pharmacokinetics and potential drug-drug interactions. For instance, Emtricitabine is identified as a substrate of the MATE1 transporter but not of OCT1, OCT2, P-gp, BCRP, or MRP2 transporters. This understanding is crucial for predicting and managing drug interactions, especially in patients on multiple medications (Reznicek et al., 2017).

Analytical and Pharmaceutical Profiles

Comprehensive reviews have been conducted to understand Emtricitabine's physical, pharmaceutical, and analytical characteristics. These include various analytical techniques used in pharmaceutical and biological systems, such as spectroscopy, chromatography, and electrochemical methods. Such studies are essential for ensuring the quality and efficacy of Emtricitabine in pharmaceutical preparations (Shaheen & Rizwan, 2020).

Pharmacological and Safety Aspects

Research on Emtricitabine has also focused on its safety and efficacy, particularly in the context of HIV treatment. Studies comparing different formulations of Emtricitabine with other drugs like Tenofovir have provided insights into their relative effectiveness and safety profiles. Such studies are crucial in guiding clinical decisions and treatment protocols for HIV-1 infection (Gallant et al., 2016).

properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040129
Record name Emtricitabine
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Molecular Weight

247.25 g/mol
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Physical Description

Solid
Record name Emtricitabine
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Solubility

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L
Record name Emtricitabine
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Mechanism of Action

Emtricitabine is a cytidine analog which, when phosphorylated to emtricitabine 5'-triphosphate, competes with deoxycytidine 5'-triphosphate for HIV-1 reverse transcriptase. As HIV-1 reverse transcriptase incorporates emtricitabine into forming DNA strands, new nucleotides are unable to be incorporated, leading to viral DNA chain termination. Inhibition of reverse transcriptase prevents transcription of viral RNA into DNA, therefore the virus is unable to incorporate its DNA into host DNA and replicate using host cell machinery. This reduces viral load., Emtricitabine, a synthetic nucleoside analog of cytosine, is phosphorylated by cellular enzymes to form emtricitabine 5'-triphosphate. Emtricitabine 5'-triphosphate inhibits the activity of the HIV-1 reverse transcriptase by competing with the natural substrate deoxycytidine 5'-triphosphate and by being incorporated into nascent viral DNA which results in chain termination. Emtricitabine 5'-triphosphate is a weak inhibitor of mammalian DNA polymerase alpha, beta, epsilon and mitochondrial DNA polymerase gamma.
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Product Name

Emtricitabine

Color/Form

White to off white powder, White solid from ether and methanol

CAS RN

143491-57-0, 143491-54-7
Record name Emtricitabine
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Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]
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Melting Point

136-138, 136-140 °C, 136 - 140 °C
Record name Emtricitabine
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Record name Emtricitabine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of (−)-FTC [32(2R, β/α)](60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1x]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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Synthesis routes and methods II

Procedure details

A mixture of (−)-FTC [32 (2R, β/α)] (60:40 of a β:α anomer mixture, 3.0 g) was dissolved in methanol (30 ml), cooled to 0° C., and treated with a 4.0 M solution of HCl in 1,4-dioxane (3.3 ml [1.1×]). The solution was stirred for 20 minutes, and subsequently concentrated to dryness affording an off-white solid.
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3.3 mL
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30 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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